molecular formula C21H28N4O3S2 B2389179 (1-(Methylsulfonyl)piperidin-4-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1207046-48-7

(1-(Methylsulfonyl)piperidin-4-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2389179
CAS No.: 1207046-48-7
M. Wt: 448.6
InChI Key: IUXSUTISEMMWKB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular weight of 193.27 . It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a piperidine ring, a piperazine ring, and a phenylthiazole group. The InChI code for this compound is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 .

Scientific Research Applications

Synthesis and Structural Characterization

Research on similar compounds has focused on synthesizing novel derivatives and characterizing their structures using techniques such as NMR, FT-IR, and X-ray crystallography. For example, studies have reported the synthesis of compounds containing arylsulfonyl moieties and their characterization to understand their structural properties (Wang et al., 2015; Girish et al., 2008). These studies lay the groundwork for further investigations into the chemical behavior and potential applications of such compounds.

Biological Activities and Therapeutic Potential

The biological activities of compounds with similar structural features have been explored, revealing potential herbicidal, insecticidal, and antimicrobial properties. Some compounds exhibit favorable activities that could lead to the development of new therapeutic agents. For instance, derivatives containing the arylsulfonyl group have shown promising herbicidal and insecticidal activities (Wang et al., 2015). Moreover, synthesized compounds have been evaluated for their antimicrobial efficacy, indicating their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Enzyme Inhibition and Drug Discovery

Research has also delved into the enzyme inhibition properties of related compounds, exploring their potential in drug discovery, particularly for diseases like Alzheimer's. For example, a series of multifunctional amides showed moderate enzyme inhibitory potentials, suggesting their potential in Alzheimer's disease therapy (Hassan et al., 2018).

Safety and Hazards

The compound is potentially harmful, as indicated by the GHS07 pictogram . The hazard statements include H302, indicating that it may be harmful if swallowed .

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S2/c1-30(27,28)25-9-7-18(8-10-25)21(26)24-13-11-23(12-14-24)15-20-22-19(16-29-20)17-5-3-2-4-6-17/h2-6,16,18H,7-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXSUTISEMMWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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